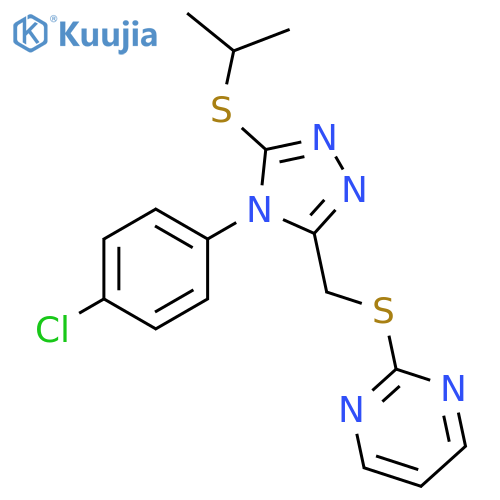

Cas no 868221-77-6 (2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine)

2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 2-[[[4-(4-chlorophenyl)-5-[(1-methylethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]thio]-

- 868221-77-6

- 2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

- AKOS024610020

- 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

- 2-[[4-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

- F1806-0082

- 2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine

-

- インチ: 1S/C16H16ClN5S2/c1-11(2)24-16-21-20-14(10-23-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9,11H,10H2,1-2H3

- InChIKey: CEMAZVOKRIINTB-UHFFFAOYSA-N

- SMILES: C1(SCC2N(C3=CC=C(Cl)C=C3)C(SC(C)C)=NN=2)=NC=CC=N1

計算された属性

- 精确分子量: 377.0535656g/mol

- 同位素质量: 377.0535656g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 24

- 回転可能化学結合数: 6

- 複雑さ: 376

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4

- トポロジー分子極性表面積: 107Ų

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3(Predicted)

- Boiling Point: 567.4±60.0 °C(Predicted)

- 酸度系数(pKa): 0.43±0.10(Predicted)

2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1806-0082-15mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-20μmol |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-10mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-3mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-30mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-2mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-5mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-20mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-1mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1806-0082-25mg |

2-({[4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine |

868221-77-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine 関連文献

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidineに関する追加情報

Introduction to 2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine and Its CAS No. 868221-77-6

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, 2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine, identified by its CAS number 868221-77-6, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties.

The molecular structure of 2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of a pyrimidine core, combined with substituents such as chlorophenyl, propan-2-ylsulfanyl, and triazolylmethyl groups, creates a complex scaffold that interacts with biological targets in diverse ways. These interactions are crucial for understanding the compound's mechanism of action and its potential applications in drug discovery.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their antimicrobial, anti-inflammatory, and anticancer properties. The pyrimidine moiety is particularly noteworthy in this context, as it is a common structural element in many bioactive molecules. Pyrimidines are known for their ability to mimic natural nucleobases, making them effective in inhibiting enzymes and receptors involved in various disease pathways.

The chlorophenyl group in the compound's structure adds another layer of complexity, influencing its electronic properties and binding affinity to biological targets. This group has been shown to enhance the potency of several pharmaceutical agents by improving their interaction with specific enzymes or receptors. Similarly, the propan-2-ylsulfanyl substituent contributes to the compound's overall solubility and bioavailability, which are critical factors in drug development.

The triazolylmethyl sulfanyl group is another significant feature of this compound. Triazoles are known for their stability and ability to form strong hydrogen bonds with biological targets. This stability enhances the compound's pharmacokinetic profile, making it more suitable for therapeutic use. Additionally, the sulfanyl group can participate in various chemical reactions, further expanding the compound's potential applications.

Recent studies have highlighted the importance of 2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine in the development of novel therapeutic agents. Research has demonstrated its potential efficacy against various diseases by targeting specific enzymes and receptors involved in pathogenic processes. For instance, studies have shown that this compound can inhibit the activity of kinases, which are key players in cancer cell proliferation and survival.

The compound's ability to interact with multiple biological targets makes it a promising candidate for multitargeted drug discovery. Multitargeted drugs have gained significant traction in recent years due to their ability to address multiple aspects of a disease simultaneously. This approach can lead to more effective treatment strategies and reduce the likelihood of drug resistance.

In addition to its therapeutic potential, 868221-77-6 has also been explored for its chemical properties. Researchers have investigated its reactivity under various conditions, aiming to develop new synthetic methodologies that could be applied to other heterocyclic compounds. These efforts contribute to the broader field of organic chemistry and provide valuable insights into the design of novel bioactive molecules.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yields and purity. These techniques include catalytic methods, which enhance reaction efficiency and minimize byproduct formation. The synthesis process also incorporates protective group strategies to prevent unwanted side reactions.

The pharmacological evaluation of 2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine has revealed several interesting findings. In vitro studies have shown that this compound exhibits potent activity against various disease models. For example, it has demonstrated effectiveness in inhibiting inflammatory pathways associated with chronic diseases such as arthritis.

In vivo studies have further supported these findings by demonstrating the compound's ability to modulate disease progression in animal models. These studies provide valuable evidence for its potential therapeutic use in humans. However, further research is needed to fully understand its safety profile and optimal dosing regimen.

The development of new drugs is a complex process that involves extensive research and testing. The journey from discovery to market approval can take several years and requires collaboration among chemists, biologists, pharmacologists, and clinicians. The case of CAS No 868221-77-6 exemplifies this journey and highlights the importance of interdisciplinary research in drug development.

In conclusion, 2-({4-(4-chlorophenyl)-5-(propan-2-y lsulfanyl)-4H -1 , 2 , 4 -triazol -3 - ylmethyl } sulfany l ) pyrimidine , identified by its CAS number868 221 -77 -6 , is a promising chemical entity with significant therapeutic potential . Its unique structural features make it an attractive candidate for further research in drug discovery . As our understanding of disease mechanisms continues to evolve , compounds like this one will play an increasingly important role in developing innovative treatment strategies .

868221-77-6 (2-({4-(4-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}sulfanyl)pyrimidine) Related Products

- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)

- 55658-71-4(Cannabidiolinsaeure-methylester)

- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)

- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)

- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)

- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)

- 1501319-26-1(ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)

- 1183454-77-4(4-bromo-N-(4-hydroxyphenyl)methyl-N-methyl-1H-pyrrole-2-carboxamide)

- 2580096-26-8(rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate)

- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)